molecular formula C16H17FN2O3S B12270480 4-({1-[(4-Fluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine

4-({1-[(4-Fluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine

Cat. No.: B12270480
M. Wt: 336.4 g/mol
InChI Key: SGAZDHPQYKPPKG-UHFFFAOYSA-N
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Description

4-({1-[(4-Fluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methanesulfonyl group, and an azetidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(4-Fluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-({1-[(4-Fluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-({1-[(4-Fluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-({1-[(4-Fluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

4-[1-[(4-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-methylpyridine

InChI

InChI=1S/C16H17FN2O3S/c1-12-8-15(6-7-18-12)22-16-9-19(10-16)23(20,21)11-13-2-4-14(17)5-3-13/h2-8,16H,9-11H2,1H3

InChI Key

SGAZDHPQYKPPKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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